molecular formula C20H20ClN3O3S B11628182 (2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11628182
M. Wt: 417.9 g/mol
InChI Key: KSIOYGAFZBWCEH-UHFFFAOYSA-N
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Description

(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazinane ring, a chlorophenyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents used in the synthesis include ethyl acetoacetate, 4-chloroaniline, and 4-methoxybenzaldehyde. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Ringer’s lactate solution: Although not structurally similar, it shares some functional similarities in terms of its applications in medicine.

Uniqueness

(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-ethyl-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H20ClN3O3S/c1-3-24-18(25)12-17(19(26)22-14-6-4-13(21)5-7-14)28-20(24)23-15-8-10-16(27-2)11-9-15/h4-11,17H,3,12H2,1-2H3,(H,22,26)

InChI Key

KSIOYGAFZBWCEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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